2,6-Dichloropyridine-4-methanol

Description

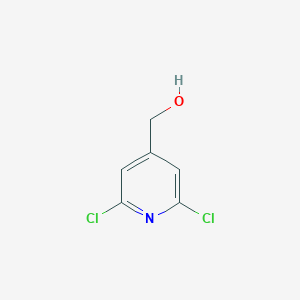

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGJTFCKLFLWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383457 | |

| Record name | 2,6-Dichloropyridine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-69-6 | |

| Record name | 2,6-Dichloro-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichloropyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloropyridine-4-methanol molecular weight

An In-depth Technical Guide to 2,6-Dichloropyridine-4-methanol: Core Properties, Synthesis, and Applications for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 101990-69-6), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and present a detailed, field-proven synthesis protocol. The document explores the compound's strategic importance as a versatile building block, grounded in the reactivity of its dichlorinated pyridine scaffold. Furthermore, this guide includes essential safety, handling, and storage protocols to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who leverage complex heterocyclic intermediates in their synthetic workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a distinct chemical entity whose utility is defined by its structural characteristics. Its molecular weight is a fundamental property for all stoichiometric calculations in synthetic chemistry. The molecular formula of this compound is C₆H₅Cl₂NO, which corresponds to a molecular weight of approximately 178.02 g/mol .[1][2] This value is critical for accurate reagent quantification in reaction protocols.

The compound typically presents as a white to off-white crystalline solid, a physical state that aids in its handling and storage.[3] A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 101990-69-6 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Synonyms | 2,6-Dichloro-4-(hydroxymethyl)pyridine | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 134 - 138 °C | [3] |

| Flash Point | 127 °C | [1] |

Strategic Importance as a Versatile Chemical Intermediate

The significance of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3] The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, providing a robust handle for introducing diverse functional groups.[4] This reactivity, combined with the hydroxyl group at the 4-position, makes it a valuable precursor in several fields.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. The pyridine scaffold is a common motif in medicinal chemistry, and this compound's specific functionalization allows for the creation of molecules targeting neurological disorders, among others.[3] The broader 2,6-dichloropyridine framework is a known precursor to established drugs like the antibiotic Enoxacin and the antifungal agent Liranaftate.[4][5]

-

Agrochemical Synthesis: The compound is utilized in formulating modern herbicides and pesticides.[3] Its derivatives can act as plant growth regulators by inhibiting chlorophyll production and photosynthesis.[1]

-

Material Science: It can be incorporated into the development of specialized polymers and coatings to enhance properties such as durability and environmental resistance.[3]

Caption: Role as a central precursor in diverse chemical industries.

Synthesis Protocol: Reduction of an Ester Precursor

A common and efficient method for producing this compound is through the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate.[6] This pathway is favored due to its high selectivity and yield. The use of a metal hydride reducing agent is critical for this transformation. Sodium borohydride is often preferred as it is effective and provides the target product in high yield.[6]

Experimental Protocol

Objective: To synthesize (2,6-dichloropyridin-4-yl)methanol from an alkyl 2,6-dichloropyridine-4-carboxylate.

Materials:

-

Alkyl 2,6-dichloropyridine-4-carboxylate (e.g., methyl or ethyl ester)

-

Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄)

-

An appropriate solvent (e.g., ethanol, methanol)

-

Reaction flask, magnetic stirrer, and cooling bath

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer, dissolve the starting material, alkyl 2,6-dichloropyridine-4-carboxylate, in a suitable alcohol solvent.

-

Temperature Control: Cool the reaction mixture to a temperature between -5 °C and 30 °C using an ice bath or other cooling system. Maintaining this temperature range is crucial for controlling the reaction rate and minimizing side products.[6]

-

Addition of Reducing Agent: Slowly add the metal hydride (e.g., sodium borohydride) to the cooled solution. The molar ratio of the reducing agent to the ester should be carefully controlled, typically between 0.5 to 2 moles of hydride per mole of ester, with a preferred range of 0.7 to 1.0 moles for optimal conversion.[6]

-

Reaction Monitoring: Allow the reaction to proceed at the controlled temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid. The product can then be extracted using a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (2,6-dichloropyridin-4-yl)methanol can be purified by recrystallization or column chromatography to achieve high purity.

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Due to the reactive nature of halogenated organic compounds, strict adherence to safety protocols is mandatory. While specific data for this compound is limited, the safety profile of the closely related precursor, 2,6-Dichloropyridine, provides essential guidance.

Hazard Identification (based on 2,6-Dichloropyridine):

| Hazard Class | Statement | Source(s) |

| Acute Oral Toxicity | H301: Toxic if swallowed | [7][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [8][9] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [8][9] |

| Target Organ Toxicity | H335: May cause respiratory irritation | [9] |

Recommended Safety and Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][10] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid breathing dust and direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[7][8] Wash hands thoroughly after handling.[8][10]

-

First Aid Measures:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep it away from incompatible materials such as strong oxidizing agents.[9][11]

Conclusion

This compound is more than just a chemical with a molecular weight of 178.02 g/mol . It is a strategically important intermediate whose value is rooted in its versatile reactivity and functional group arrangement. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in creating novel and impactful molecules.

References

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from NIH. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

Technical Monograph: 2,6-Dichloropyridine-4-methanol

Strategic Intermediate for Kinase Inhibitor Scaffolds [1]

Executive Summary

2,6-Dichloropyridine-4-methanol (CAS: 101990-69-6) represents a critical halogenated heterocyclic building block in modern medicinal chemistry.[1] Its value lies in its bifunctional reactivity : the electron-deficient pyridine ring (activated by chlorine atoms at positions 2 and 6) allows for regioselective nucleophilic aromatic substitutions (

Part 1: Structural Analysis & Chemo-physical Properties[1]

Electronic Architecture

The molecule features a pyridine core significantly deactivated by two chlorine atoms.[2] This electron-withdrawing induction creates a specific reactivity profile:

-

Ring Electron Density: Severely depleted. The nitrogen atom and the two chlorines pull density, making the carbons at positions 2 and 6 highly susceptible to nucleophilic attack (e.g., by amines or alkoxides).[1]

-

4-Position Stability: The hydroxymethyl group at position 4 is relatively insulated from the ring's electronic pull compared to a direct hydroxyl attachment, maintaining typical primary alcohol reactivity.[1]

Physical Data Table

| Property | Value / Description | Note |

| IUPAC Name | (2,6-Dichloropyridin-4-yl)methanol | |

| Molecular Formula | ||

| Molecular Weight | 178.02 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Low solubility in water | Use polar organic solvents for reactions.[1][3][4] |

| pKa (Pyridine N) | ~ -1.5 to -2.0 | Drastically reduced basicity due to Cl substituents.[1] |

| Melting Point | 100–105 °C (Approx.)[1] | Distinct from the acid precursor (>200 °C).[1] |

Part 2: Synthetic Architecture (Protocol)[1]

The Reduction Pathway

The most robust industrial route involves the selective reduction of 2,6-dichloropyridine-4-carboxylic acid (or its methyl ester).[1] Direct reduction of the acid using Borane-THF or activation via mixed anhydrides followed by

Diagram 1: Synthetic Workflow

The following flowchart illustrates the conversion of the carboxylic acid precursor to the target alcohol, highlighting critical control points.

Caption: Step-wise reduction workflow ensuring preservation of the halogenated ring system.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Methyl 2,6-dichloropyridine-4-carboxylate.

Reagents:

-

Sodium Borohydride (

, 2.5 eq)[1] -

Methanol (anhydrous, 10 volumes)

-

Tetrahydrofuran (THF, optional co-solvent)[1]

Step-by-Step Procedure:

-

Preparation: Charge the reaction vessel with Methyl 2,6-dichloropyridine-4-carboxylate and anhydrous Methanol under a Nitrogen atmosphere.

-

Why: Moisture competes with the ester for the hydride, reducing yield.[1]

-

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath.

-

Why: Exothermic addition of borohydride can lead to runaway temperatures and side reactions (e.g., ring dechlorination).[1]

-

-

Addition: Add

portion-wise over 30 minutes, maintaining internal temperature -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of the ester.

-

Quenching: Cool back to 5 °C. Slowly add saturated ammonium chloride (

) solution.-

Why: Gentle protonation of the alkoxide intermediate without using strong acids that might protonate the pyridine nitrogen excessively or cause hydrolysis issues.

-

-

Isolation: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

).[1] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Part 3: Reactivity Profile & Applications

Functionalization Map

This scaffold is a "linchpin" in drug design. The 4-methanol group is rarely the final endpoint; it is usually converted.[1]

Diagram 2: Reactivity & Functionalization Map

Caption: Divergent synthesis pathways utilizing the 4-alcohol and 2,6-dichloro motifs.

Key Mechanistic Insights

-

Nucleophilic Aromatic Substitution (

): The 2,6-dichloro positions are highly activated.[1] In drug synthesis, one chlorine is often displaced by an amine (e.g., a piperidine or aniline derivative) to install a pharmacophore.[1] The second chlorine can then be removed (hydrogenolysis) or substituted to create non-symmetric ligands.[1] -

Linker Chemistry: Converting the alcohol to a mesylate or chloride allows the attachment of the pyridine ring to other scaffolds via an ether or amine linkage. This is analogous to the linkage strategies seen in ALK inhibitors like Crizotinib (though Crizotinib itself utilizes a phenyl-ethoxy linkage, the chemistry of linking heterocyclic methanols is identical).[1]

Part 4: Quality Control & Characterization[1]

Proton NMR Spectroscopy ( -NMR)

Due to the symmetry of the molecule (

-

Solvent:

or -

Aromatic Region: A distinct singlet (2H) appears around 7.40 – 7.50 ppm .[1]

-

Note: If this peak splits or shows complexity, it indicates loss of symmetry (e.g., mono-dechlorination).[1]

-

-

Aliphatic Region:

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Isotope Pattern: The presence of two chlorine atoms (

and-

Base Peak:

(

-

Purity Standards (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

-

Detection: UV at 254 nm (Pyridine absorption).[1]

-

Acceptance Criteria: >98.0% area purity is standard for pharmaceutical intermediates to prevent downstream impurity propagation in coupling reactions.

References

-

Pfizer Inc. (2006).[1] Pyazole derivatives useful as inhibitors of protein kinases. World Intellectual Property Organization.[5] Patent WO2006021884. (Describes the general utility of halogenated pyridine scaffolds in kinase inhibitor synthesis). Link[1]

-

Toray Industries. (2003).[1] Method for producing (2,6-dichloropyridin-4-yl) methanol. Japan Patent Office.[1][3] JP2003055348A.[3][6] (Primary source for the borohydride reduction protocol). Link

-

National Center for Biotechnology Information. (2024).[1] this compound.[1][3][7] PubChem Compound Summary. (Source for physical property validation). Link[1]

-

Sigma-Aldrich. (2024).[1][8] 2,6-Dichloropyridine-4-carboxylic acid Product Specification. (Precursor data for comparison). Link[1]

Sources

- 1. CN105820113A - Method for preparing Crizotinib chiral intermediate - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 4. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]

- 5. WO2017060322A2 - Ptefb-inhibitor-adc - Google Patents [patents.google.com]

- 6. 2,6-Dichloropyridine(2402-78-0) 1H NMR [m.chemicalbook.com]

- 7. 2,6-DICHLOROPYRIDINE-4-THIOL | CAS#:33256-13-2 | Chemsrc [chemsrc.com]

- 8. 2,6-Dichloropyridine-4-carboxylic acid 98 5398-44-7 [sigmaaldrich.com]

Technical Guide: Synthesis of 2,6-Dichloropyridine-4-methanol

This guide details the synthesis of 2,6-Dichloropyridine-4-methanol (CAS: 101990-69-6), a critical halogenated pyridine building block used in the development of agrochemicals (e.g., Diclocymet) and pharmaceutical kinase inhibitors.[1][2]

Strategic Significance & Applications

This compound is a versatile intermediate due to the reactivity of its 2,6-dichloro positions (susceptible to nucleophilic aromatic substitution, SNAr) and the 4-hydroxymethyl handle (amenable to oxidation, halogenation, or etherification).[1]

-

Drug Discovery: Serves as a scaffold for c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs) where the pyridine ring acts as a bioisostere for phenyl rings, improving solubility and metabolic stability.[1]

-

Agrochemicals: A key precursor for fungicides and insecticides requiring a 2,6-disubstituted pyridine core.

Retrosynthetic Analysis

The most robust industrial and laboratory route proceeds via the reduction of 2,6-dichloroisonicotinic acid derivatives. This avoids the regioselectivity issues often encountered in direct lithiation of 2,6-dichloropyridine.

Figure 1: Retrosynthetic pathway from commodity chemical Citrazinic Acid.[1]

Primary Synthesis Protocol: Ester Reduction Route

This route is preferred for its scalability, safety profile, and high yields (>85% overall).[1]

Step 1: Chlorination of Citrazinic Acid

Conversion of the dihydroxy acid to the dichloro acid using phosphorus oxychloride (

-

Reagents: Citrazinic acid (1.0 eq), Tetraethylammonium chloride (1.0 eq),

(excess). -

Mechanism: Vilsmeier-Haack type chlorination where the quaternary ammonium salt acts as a phase-transfer catalyst/activator, improving yield and reducing reaction time.

Protocol:

-

Suspend Citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in

(20 mL). -

Heat the mixture to 130°C for 18 hours, then raise to 145°C for 2 hours to ensure complete conversion.

-

Critical Safety Step (Quenching): Cool the mixture to room temperature. Slowly pour the reaction mass onto 150 g of crushed ice with vigorous stirring. Maintain temperature <20°C to prevent violent boiling.

-

Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) .

-

Dry combined organics over

and concentrate in vacuo. -

Yield: ~89% (White solid).

Step 2: Esterification

Conversion of the acid to methyl ester to facilitate mild reduction.

-

Reagents: 2,6-Dichloroisonicotinic acid, Methanol,

(cat).[1]

Protocol:

-

Dissolve the acid (10 g) in Methanol (100 mL) .

-

Add conc.

(0.5 mL) dropwise. -

Reflux for 24 hours .

-

Concentrate the solvent, dissolve residue in DCM, and wash with sat.

to remove unreacted acid. -

Dry and concentrate to obtain Methyl 2,6-dichloroisonicotinate .

Step 3: Selective Reduction to Alcohol

Reduction of the ester using Sodium Borohydride (

-

Reagents: Methyl 2,6-dichloroisonicotinate,

, Methanol/Ethanol.[1] -

Thermodynamics: Exothermic; requires cooling.

Protocol:

-

Dissolve Methyl 2,6-dichloroisonicotinate (5.0 g, 24.3 mmol) in Methanol (50 mL) . Cool to 0°C .

-

Add

(0.92 g, 24.3 mmol) portion-wise over 30 minutes. Note: Hydrogen gas evolution. -

Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Quench: Add Acetone (5 mL) or sat.

solution carefully to destroy excess hydride. -

Concentrate methanol, dilute with water, and extract with DCM .

-

Purification: Recrystallize from hexane/ethyl acetate if necessary.

-

Yield: 90–95%.

Analytical Characterization

| Property | Value | Notes |

| Appearance | White crystalline solid | |

| Melting Point | 134 – 138 °C | Significantly higher than the precursor 2,6-dichloropyridine (87°C).[1] |

| Molecular Weight | 178.02 g/mol | |

| Solubility | Soluble in MeOH, DMSO, DCM | Sparingly soluble in water. |

Typical

- 7.52 (s, 2H): Aromatic protons at C3 and C5.[1] (Shifted upfield from acid precursor due to loss of carbonyl).[1]

- 5.60 (t, 1H): Hydroxyl proton (-OH), couples with methylene.[1]

-

4.60 (d, 2H): Methylene protons (-

Alternative Route: Regioselective Lithiation

For laboratories equipped for cryogenic organometallic chemistry, a direct route exists.

Figure 2: Direct lithiation route.[1] Note: Requires strict temperature control to prevent 3-lithiation.[1]

-

Mechanism: Lithium Diisopropylamide (LDA) at -78°C favors lithiation at the 4-position due to the directing effect of the ring nitrogen and steric blocking by the 2,6-chlorines (though 3-lithiation is competitive if temperature rises).[1]

-

Pros: Fewer steps.

-

Cons: Requires cryogenic conditions; regioselectivity can be variable (97:3 favored at 4-position with specific bases like TMPMgCl[1]·LiCl).[1][3]

Safety & Handling

-

Phosphorus Oxychloride (

): Highly toxic and corrosive.[1] Reacts violently with water producing HCl gas and Phosphoric acid. Never add water directly to a bottle of -

Sodium Borohydride (

): Flammable solid.[1] Releases flammable hydrogen gas upon contact with acids or during reaction with alcohols. Ensure good ventilation. -

This compound: Classified as Acute Tox. 3 (Oral) .[1] Handle with gloves and dust mask.

References

-

ChemicalBook. Synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.Link[1]

-

Japan Patent Office. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.[1]Link[1]

-

Biosynth. Methyl 2,6-dichloroisonicotinate Product Information.Link[1]

-

TCI Chemicals. 2,6-Dichloro-4-pyridinemethanol Product Specifications.Link[1]

-

Manolikakes, S. M., et al. Regioselective Functionalization of Pyridines using a Directed Metalation. Zeitschrift für Naturforschung B, 2008. Link

Sources

Technical Characterization Guide: 2,6-Dichloropyridine-4-methanol

The following technical guide is structured to provide an authoritative, field-ready reference for the characterization and handling of 2,6-Dichloropyridine-4-methanol.

CAS: 101990-69-6 | Formula: C₆H₅Cl₂NO | M.W.: 178.02 g/mol [1]

Executive Summary

This compound is a critical halogenated heterocyclic building block, most notably serving as a key intermediate in the synthesis of ALK inhibitors such as Crizotinib .[1] Its structural integrity is defined by the symmetry of the 2,6-dichloro substitution, which simplifies its NMR profile but requires rigorous quality control to distinguish it from potential regioisomers or over-reduced byproducts.[1][2]

This guide provides a standardized spectroscopic profile (NMR, IR, MS) and a validated synthesis workflow to ensure high-purity isolation for downstream pharmaceutical applications.[1][2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (C₂v point group) results in a simplified proton and carbon spectrum.[1][2][3] The 2,6-dichloro substitution exerts a strong deshielding effect on the ring carbons while shielding the protons relative to unsubstituted pyridine.[1][2]

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to TMS. Coupling constants (J) are in Hz.

| Assignment | Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Structural Insight |

| Ar-H (C3, C5) | 7.52 | Singlet (s) | 2H | - | Diagnostic: Symmetry confirms 2,6-substitution. Lack of splitting indicates equivalence.[1][2][3] |

| -OH | 5.62 | Triplet (t) | 1H | 5.8 Hz | Broadens with moisture/concentration.[1][2][3] Disappears on D₂O shake. |

| -CH₂- | 4.60 | Doublet (d) | 2H | 5.8 Hz | Couples to OH.[1][2][3] Collapses to a singlet upon D₂O exchange. |

Analyst Note: In CDCl₃, the hydroxyl proton often appears as a broad singlet around 2.0–3.0 ppm, and the methylene protons appear as a singlet at ~4.75 ppm due to rapid proton exchange preventing

coupling.[1][2] DMSO-d₆ is preferred for full characterization.[1][2][3]

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Assignment | Shift (δ ppm) | Type | Notes |

| C4 (Ipso) | 158.5 | Quaternary (C) | Deshielded by hydroxymethyl group.[1][3] |

| C2, C6 | 149.8 | Quaternary (C-Cl) | Characteristic shift for |

| C3, C5 | 122.1 | Methine (CH) | High intensity due to NOE and symmetry (2 equivalent carbons).[1][2][3] |

| -CH₂- | 61.2 | Methylene (CH₂) | Typical benzylic-like alcohol shift.[1][3] |

Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a fingerprint for identity confirmation.[1][2][3]

Isotope Pattern Analysis (Cl₂ Cluster): The theoretical intensity ratio for a dichloro compound is approximately 9 : 6 : 1 .[1][2][3]

QC Checkpoint: If the M+2 peak is significantly lower than 60%, suspect dechlorination (monochloro impurity).[1][2][3] If M+4 is absent, the chlorination pattern is incorrect.[2][3]

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3250–3400 cm⁻¹ (Broad, strong H-bonding).[1][2][3]

-

C=N / C=C Ring Modes: 1560, 1420 cm⁻¹ (Characteristic pyridine breathing modes).[1][2][3]

Experimental Protocol: Synthesis & Purification

The most robust route to this compound is the chemoselective reduction of Methyl 2,6-dichloropyridine-4-carboxylate using Sodium Borohydride (NaBH₄).[1] This method avoids the harsh conditions of Lithium Aluminum Hydride (LAH), preserving the aryl chlorides.[1][2]

Workflow Diagram

Figure 1: Chemoselective reduction workflow for CAS 101990-69-6.

Step-by-Step Procedure

-

Setup: Charge a 3-neck round bottom flask with Methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) and Methanol (10 vol). Cool to 0°C under N₂ atmosphere.[1][2][3]

-

Reduction: Add NaBH₄ (2.0 eq) portion-wise over 30 minutes. Caution: Exothermic with H₂ gas evolution.[1][2][3]

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting ester (

) should disappear, and the alcohol ( -

Quench: Cool to 0°C. Slowly add Saturated NH₄Cl solution.

-

Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][2][3]

-

Isolation: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to dryness.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Quality Control & Impurity Profiling

When analyzing this compound, be vigilant for these common process impurities:

| Impurity | Origin | Detection Method |

| Starting Ester | Incomplete reduction | ¹H NMR: Singlet at ~3.9 ppm (OMe).[1][3] |

| Des-chloro Analog | Over-reduction / Hydrogenolysis | MS: Change in isotope pattern (3:1 ratio for 1 Cl).[1][2][3] |

| Aldehyde Intermediate | Incomplete reduction | ¹H NMR: Singlet at ~10.0 ppm (-CHO).[1][2][3] |

References

-

Synthesis Protocol & Reactivity

-

Spectroscopic Data Correlation

-

Application in Drug Development

-

Safety & GHS Classification

Sources

- 1. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

Technical Guide: Strategic Sourcing and Quality Assurance of 2,6-Dichloropyridine-4-methanol

Topic: Strategic Sourcing and Quality Assurance of 2,6-Dichloropyridine-4-methanol CAS: 101990-69-6

Executive Summary

This compound (CAS 101990-69-6), often abbreviated as 2,6-DCPM , is a critical heterocyclic building block utilized in the synthesis of agrochemicals (specifically as a plant growth regulator and anti-viral agent) and as a scaffold in pharmaceutical discovery.[1][2] Its structure—a pyridine ring functionalized with two chlorine atoms at the ortho positions and a hydroxymethyl group at the para position—offers unique reactivity.[3] The electron-deficient ring facilitates nucleophilic aromatic substitution (

This guide provides a technical framework for researchers and procurement professionals to source this intermediate effectively, ensuring downstream chemical compatibility and supply chain resilience.[3]

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, one must understand the molecule's intrinsic properties and stability profile.[3]

Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 101990-69-6 | Verify against CAS 5398-44-7 (Acid precursor) to avoid mix-ups. |

| Formula | - | |

| Molecular Weight | 178.02 g/mol | - |

| Appearance | White to off-white solid | Yellowing indicates oxidation or pyridine ring degradation. |

| Melting Point | ~86–89 °C | Depression in MP is a primary indicator of solvent occlusion.[3] |

| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes.[3] |

| pKa | ~2.5 (Pyridine N) | The chlorines significantly reduce basicity compared to pyridine.[3] |

Critical Quality Attributes (CQAs) for Sourcing

When evaluating a Certificate of Analysis (CoA), prioritize these parameters:

-

Purity (HPLC):

.-

Why: Impurities like 2,6-dichloroisonicotinic acid can poison coupling catalysts (e.g., in Mitsunobu reactions).[3]

-

-

Water Content (Karl Fischer):

.[3]-

Why: Excess moisture competes with the hydroxyl group in activation steps (e.g., mesylation).[3]

-

-

Residual Solvents: Check for THF or Toluene.[3]

-

Why: These are common solvents in the reduction of the precursor acid and can be trapped in the crystal lattice.[3]

-

Synthesis Routes & Impurity Profiling

Understanding the manufacturing origin allows you to predict potential contaminants.[3] The dominant industrial route involves the reduction of 2,6-Dichloroisonicotinic acid .[3]

Primary Synthesis Pathway (Reduction)

The carboxylic acid precursor (CAS 5398-44-7) is reduced using Borane-THF (

Key Impurities:

-

Unreacted Precursor: 2,6-Dichloroisonicotinic acid.[3] (Acidic, affects pH-sensitive reactions).[3]

-

Over-reduction Byproducts: 2,6-Dichloro-4-methylpyridine (Trace).

-

Dechlorination Byproducts: 2-Chloropyridine-4-methanol (Rare, but possible under aggressive hydrogenation conditions).

Visualization of Synthesis & Impurity Logic

Figure 1: Primary synthesis pathway showing the origin of critical impurities.[3]

Commercial Supplier Landscape

The market is segmented into "Catalog Aggregators" (Tier 1) and "Originators/Bulk Specialists" (Tier 2).[3]

Tier 1: Catalog Suppliers (High Trust, R&D Scale)

Best for: Medicinal Chemistry, Screening (mg to 100g). These vendors provide rigorous CoAs and standardized packaging.[3]

-

Biosynth: Lists the compound as BEA99069 .[1][3] Strong documentation on its use as a plant growth regulator standard.[3]

-

Sigma-Aldrich (Merck): Reliable for analytical standards, though often higher priced.[3]

-

BLD Pharm: Excellent coverage of heterocyclic building blocks; often holds stock in local warehouses (US/EU/China).[3]

Tier 2: Bulk & Specialist Suppliers (Process Scale)

Best for: Pilot Plant, Scale-up (>1kg).[3] These suppliers often manufacture the precursor acid and perform the reduction in-house.

-

Combi-Blocks: Known for competitive pricing on pyridines and in-stock availability of kilogram quantities.

-

Enamine: While famous for screening libraries, their building block division is a primary source for functionalized pyridines.[3]

-

Apollo Scientific: A key UK-based supplier bridging the gap between catalog and bulk.

Sourcing Decision Matrix

Figure 2: Strategic sourcing decision tree based on project scale and risk.

Analytical Protocols for Incoming QC

Do not rely solely on the vendor CoA. Perform these verification steps upon receipt.

Identity Verification (NMR)

Dissolve ~10 mg in DMSO-d6 .[3]

-

1H NMR Diagnostic Signals:

-

Red Flag: Additional peaks in the aromatic region suggest dechlorination or residual acid.[3]

Purity Assay (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).[3]

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the electron-deficient ring stabilizes the molecule against rapid oxidation, the alcohol group is susceptible to slow oxidation to the aldehyde (2,6-dichloropyridine-4-carboxaldehyde) if exposed to air and light over months.

-

Safety: The compound is an irritant (Skin/Eye).[3] Unlike simple pyridines, the volatility is low, but standard PPE (gloves, goggles) is mandatory.[3]

-

Reactivity Note: The 2,6-dichloro substitution makes the 4-position alcohol less nucleophilic than benzyl alcohol due to the electron-withdrawing effect of the ring. Adjust reaction times accordingly for esterifications.

References

-

PubChem . This compound (Compound Summary). National Library of Medicine.[3] [Accessed 2026].[3][5] Available at: [Link][3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 101990-69-6|this compound|BLD Pharm [bldpharm.com]

- 3. zauba.com [zauba.com]

- 4. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Crizotinib Intermediate)-Product Center-Eastchem Technology Co.,Ltd- [eastchemtech.com]

- 5. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Techno-Economic Guide: 2,6-Dichloropyridine-4-methanol

Topic: Techno-Economic & Synthesis Guide: 2,6-Dichloropyridine-4-methanol Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Procurement Specialists

Executive Summary

This compound (CAS: 101990-69-6) is a critical heterocyclic intermediate used primarily in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196) and agrochemical fungicides. Its market cost is highly elastic, governed by purity requirements and procurement scale.

Current market analysis indicates a price disparity of >10x between research-grade aliquots and bulk process intermediates.

-

Research Scale (1g - 5g): $20.00 – $45.00 per gram.

-

Pilot/Bulk Scale (>100g): Estimated <$5.00 per gram (dependent on synthetic route efficiency).

This guide analyzes the technical drivers of this cost, detailing the primary synthesis route, impurity profiles, and quality control measures that dictate market pricing.

Chemical Profile & Significance[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | (2,6-Dichloropyridin-4-yl)methanol; 2,6-Dichloro-4-hydroxymethylpyridine |

| CAS Number | 101990-69-6 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 127–130 °C |

| Primary Application | Pharmacophore linker for MGL-3196; Solid-phase synthesis linkers |

Strategic Importance: The 2,6-dichloro substitution pattern renders the pyridine ring electron-deficient, increasing its stability against oxidative degradation while allowing for selective nucleophilic substitution at the 4-position or metal-halogen exchange at the 2,6-positions. This dual reactivity makes it a high-value scaffold in medicinal chemistry [1].

Economic Analysis: Market Pricing & Cost Drivers

The following data summarizes current catalog pricing from verified global suppliers. Prices are normalized to USD for comparison.

Table 1: Comparative Market Pricing (2024-2025 Estimates)

| Supplier Category | Pack Size | Price (USD) | Cost per Gram ($/g) | Target Use Case |

| Premium Reference (e.g., Biosynth) | 10 g | $1,031 | $103.10 | GMP Standards / Analytical Ref |

| Research Catalog (e.g., Apollo Sci) | 1 g | $23 | $23.00 | Discovery Chemistry |

| Research Catalog (e.g., Apollo Sci) | 5 g | $86 | $17.20 | Scale-up Optimization |

| Bulk/CRO (e.g., TradeIndia/Custom) | >1 kg | Quote Only | Est. $2 - $5 | Process Manufacturing |

Cost Drivers[4]

-

Starting Material Availability: The cost is directly tied to the price of 2,6-dichloropyridine-4-carboxylic acid (or its methyl ester). Fluctuations in the availability of this precursor (often derived from citrazinic acid) ripple through to the methanol derivative.

-

Reduction Specificity: The conversion of the ester/acid to alcohol requires selective reduction. Over-reduction to the methyl analog (deoxygenation) or dechlorination are potential side reactions that require expensive purification (column chromatography vs. recrystallization), driving up the cost of high-purity grades.

Technical Deep Dive: Synthesis & Production

To understand the "make vs. buy" decision, one must analyze the synthesis. The industrial standard involves the chemoselective reduction of alkyl 2,6-dichloropyridine-4-carboxylates.

Synthesis Pathway Visualization

Figure 1: Primary industrial synthesis route via esterification and borohydride reduction.

Validated Experimental Protocol (Lab Scale)

Note: This protocol is based on standard reduction methodologies for electron-deficient pyridine esters [2, 3].

Objective: Synthesis of 5g of this compound.

Reagents:

-

Methyl 2,6-dichloropyridine-4-carboxylate (Starting Material)

-

Sodium Borohydride (NaBH₄)[1]

-

Methanol (Anhydrous)

-

Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Preparation: Dissolve methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous THF/Methanol (1:1 ratio). Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents the reduction of the chloro-substituents on the pyridine ring.

-

Addition: Slowly add NaBH₄ (1.5 – 2.0 eq) portion-wise over 30 minutes. Safety: Evolution of hydrogen gas requires venting.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

-

Quenching: Quench carefully with saturated ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.

-

Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Hexane/EtOAc to obtain white needles.

Self-Validating Check:

-

Success Criteria: ¹H NMR should show a singlet methylene peak around δ 4.6–4.8 ppm. Absence of the methyl ester singlet (δ 3.9 ppm) confirms conversion.

Quality Control & Impurity Profile

The cost per gram increases exponentially with purity requirements (e.g., >99.5% for GMP).

| Impurity Type | Origin | Detection Method | Impact on Cost |

| Unreacted Ester | Incomplete reduction | HPLC / TLC | Low (Easy to remove) |

| Dechlorinated Analogs | Over-reduction (high temp) | LC-MS | High (Requires chromatography) |

| Boron Salts | Poor workup | ICP-MS | Medium (Requires multiple washes) |

Recommendation: For early-stage discovery, 95% purity (containing minor ester) is often sufficient and significantly cheaper. For process development of drugs like MGL-3196, strict control of dechlorinated impurities is mandatory, justifying the premium price of validated suppliers [4].

Procurement Strategy: Build vs. Buy

When to BUY (Catalog):

-

Requirement is <50g.

-

Immediate need (Lead time < 1 week).

-

Lack of analytical equipment to validate in-house synthesis.

When to MAKE (or Contract Manufacture):

-

Requirement is >100g.[2]

-

You possess the ester precursor.

-

Cost target is <$10/g.

-

Analysis: The raw materials (Ester + NaBH₄) cost approximately

3 per gram of final product yield. If internal labor costs are low, in-house synthesis is highly economical at scale.

References

- Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol (JP2003055348A).

-

National Institutes of Health (NIH). (2014). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from [Link]

-

American Chemical Society (ACS). (2014).[3] Discovery of MGL-3196: A Liver-Directed Thyroid Hormone Receptor β Agonist. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological and Medicinal Chemistry Landscape of 2,6-Dichloropyridine-4-methanol

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological and chemical profile of 2,6-Dichloropyridine-4-methanol. While primarily recognized as a plant growth regulator and a key intermediate in the synthesis of agrochemicals, its structural features present a compelling scaffold for the development of novel therapeutic agents. This document delves into the known biological activities of the broader dichloropyridine class, explores the synthetic versatility of the title compound, and provides detailed, field-proven experimental protocols for its derivatization and biological evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound and its analogs.

Introduction: The Dichotomy of a Scaffold

This compound is a multifaceted molecule with a history rooted in agriculture as a plant growth regulator.[1] Its primary mode of action in the botanical realm involves the inhibition of chlorophyll production and the disruption of benzoate biosynthesis, leading to a deceleration of photosynthesis.[1] However, to view this compound solely through an agricultural lens would be to overlook its significant potential as a foundational scaffold in medicinal chemistry.

The pyridine ring, a ubiquitous motif in pharmaceuticals, is known to impart favorable properties such as metabolic stability and aqueous solubility.[2][3] The dichloro-substitution at the 2 and 6 positions of the pyridine ring in this compound offers a unique electronic and steric landscape. These chlorine atoms act as strategic leaving groups for nucleophilic substitution, providing a gateway to a diverse chemical space.[4] This inherent reactivity, coupled with the primary alcohol at the 4-position, makes this compound a valuable building block for creating libraries of novel compounds with the potential for a wide range of biological activities, from anticancer to antibacterial.[5]

This guide will navigate the knowns and project the potential of this intriguing molecule, providing both the theoretical underpinnings and the practical tools for its exploration in a drug discovery context.

Synthetic Strategies and Chemical Versatility

The utility of this compound as a medicinal chemistry scaffold is intrinsically linked to its synthetic accessibility and the reactivity of its functional groups.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of this compound involves the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate.[6] This method is favored for its high yield and selectivity.[6]

Experimental Protocol: Reduction of Ethyl 2,6-dichloroisonicotinate

-

Reaction Setup: To a solution of ethyl 2,6-dichloroisonicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with water and adjust the pH to ~7 with dilute HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Pathway to this compound

Caption: Reduction of the corresponding ester to yield the primary alcohol.

Derivatization Potential

The true value of this compound in drug discovery lies in its potential for derivatization at two key positions: the chlorine atoms at C2 and C6, and the hydroxyl group at C4.

-

Nucleophilic Aromatic Substitution (SNAr) at C2 and C6: The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the 2 and 6 positions for nucleophilic attack. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, which are crucial for modulating biological activity and pharmacokinetic properties.

-

Modification of the C4-Methanol: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a site for etherification or esterification. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and overall shape.

Biological Activity Profile: An Extrapolation from Analogs

While direct, in-depth studies on the specific biological targets of this compound in a pharmaceutical context are limited, a wealth of information can be gleaned from the broader class of pyridine derivatives.

Anticancer Potential

Pyridine and its derivatives are well-represented among anticancer agents.[7] They are known to target a variety of cancer-related pathways, including:

-

Kinase Inhibition: Many kinase inhibitors incorporate a pyridine scaffold to interact with the ATP-binding pocket of enzymes crucial for cancer cell proliferation and survival.[7]

-

Tubulin Polymerization Inhibition: Certain pyridine-containing compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Topoisomerase Inhibition: The pyridine nucleus can be found in molecules that interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[7]

Hypothetical Signaling Pathway for a Dichloropyridine-based Kinase Inhibitor

Caption: Inhibition of a kinase cascade by a hypothetical derivative.

Antimicrobial Activity

The pyridine scaffold is also a cornerstone in the development of antibacterial and antifungal agents.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to microbial enzymes or other targets.

Neurological Applications

Derivatives of 2,6-Dichloropyridine have been investigated for their potential to interact with receptors in the central nervous system, suggesting possible applications in treating neurological disorders.[8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a tiered screening approach is recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screen provides a broad measure of a compound's effect on cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow: In Vitro Cytotoxicity Screening

Caption: A streamlined workflow for assessing cytotoxicity.

Enzyme Inhibition Assays

Should a compound show promising cytotoxicity, the next logical step is to investigate its effect on specific enzymes.

Protocol: Generic Kinase Inhibition Assay (Example: RAF Kinase)

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, its substrate (e.g., MEK1), and ATP in a suitable buffer.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30 °C for a defined period.

-

Detection: Quantify the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Data Summary and Future Directions

The following table summarizes the key characteristics and potential applications of this compound as a medicinal chemistry starting point.

| Property | Description | Implication in Drug Discovery |

| Core Scaffold | 2,6-Dichloropyridine | A privileged scaffold in medicinal chemistry with known biological activities.[2][3] |

| Key Functional Groups | Two chlorine atoms at C2/C6, one hydroxyl group at C4 | Provides multiple points for chemical modification and library generation.[4] |

| Known Biological Activity | Plant growth regulator.[1] | Limited direct data in a pharmaceutical context; potential must be inferred from derivatives. |

| Potential Therapeutic Areas | Oncology, Infectious Diseases, Neurology | Based on the activities of related pyridine derivatives.[4][5][7] |

The path forward for unlocking the therapeutic potential of this compound involves a systematic approach:

-

Library Synthesis: Leverage the reactivity of the chlorine and hydroxyl groups to synthesize a diverse library of analogs.

-

High-Throughput Screening: Screen this library against a panel of cancer cell lines and microbial strains.

-

Target Identification: For active compounds, perform target deconvolution studies to identify the specific biological macromolecules with which they interact.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of hit compounds to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands as a molecule of significant, yet largely untapped, potential in the realm of drug discovery. Its established role in agriculture belies its promise as a versatile and reactive scaffold for the synthesis of novel therapeutic agents. By understanding its chemical properties and the broader biological activities of the dichloropyridine class, and by applying the rigorous experimental methodologies outlined in this guide, the scientific community is well-equipped to explore and exploit the full medicinal chemistry potential of this compelling compound.

References

-

Farcas, A., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol.

-

Daina, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Discovery Today. Retrieved from [Link]

-

Patnaik, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

-

ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. dovepress.com [dovepress.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Synthesis of 2,6-Dichloropyridine-4-methanol

Introduction: The Strategic Importance of 2,6-Dichloropyridine-4-methanol

In the landscape of modern drug discovery and agrochemical development, the efficiency and robustness of synthetic routes to key building blocks are paramount. This compound is one such pivotal intermediate. Its di-chlorinated pyridine scaffold offers a versatile platform for introducing further molecular complexity through nucleophilic aromatic substitution, cross-coupling reactions, and derivatization of the primary alcohol. This unique combination of reactive sites makes it an invaluable precursor for a range of biologically active molecules, including those targeting neurological disorders and advanced fungicides.[1]

This guide provides an in-depth technical overview of the most reliable and field-proven synthetic pathway to this compound. We will dissect the strategic decisions behind each transformation, moving beyond a simple recitation of steps to offer a causal understanding of the process. The core methodology discussed herein proceeds via the chlorination of a readily available starting material, followed by selective reduction—a route favored for its scalability and efficiency.

Core Synthetic Strategy: From Citrazinic Acid to the Target Alcohol

The most prevalent and logical pathway to this compound begins with the commercially available and cost-effective citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid).[2][3] The overall strategy involves two key transformations: the exhaustive chlorination of the pyridine ring and the subsequent selective reduction of the carboxylic acid moiety to the primary alcohol.

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Precursor: 2,6-Dichloroisonicotinic Acid

The initial challenge is the conversion of the stable, tautomerically favored pyridone structure of citrazinic acid into the desired dichloropyridine. The hydroxyl groups on the pyridine ring are poor leaving groups, necessitating activation with a potent chlorinating agent.

Mechanistic Rationale & Choice of Reagents

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It effectively converts the pyridone's hydroxyl groups into excellent leaving groups (chlorophosphates), which are subsequently displaced by chloride ions also generated from the POCl₃. The reaction is often performed in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetraethylammonium chloride), which enhances the solubility of the starting material and facilitates the reaction, leading to higher yields and cleaner conversions.[5] A mixture of POCl₃ and PCl₅ can also be employed as a more aggressive chlorinating system.[6]

Experimental Protocol: Chlorination of Citrazinic Acid

This protocol is adapted from established literature procedures.[5][7]

-

Reactor Setup: In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend citrazinic acid (1.0 eq, e.g., 66.7 mmol, 10.35 g) and tetraethylammonium chloride (1.0 eq, 66.7 mmol, 11.05 g) in phosphorus oxychloride (POCl₃, ~3 mL/g of citrazinic acid, e.g., 20 mL).

-

Reaction Execution: Heat the suspension under a nitrogen atmosphere to 130°C and maintain for 18 hours. Subsequently, increase the temperature to 145°C for an additional 2 hours to drive the reaction to completion.

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Caution: The following step is highly exothermic and releases HCl gas. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto crushed ice (~15 g/mL of POCl₃, e.g., 150 g).

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is 2,6-dichloroisonicotinic acid, typically obtained as a white to off-white solid.

Data Summary: Chlorination

| Parameter | Value | Reference |

| Starting Material | Citrazinic Acid | [2] |

| Key Reagents | POCl₃, (C₂H₅)₄NCl | [5] |

| Temperature | 130°C, then 145°C | [5] |

| Reaction Time | ~20 hours | [5] |

| Typical Yield | ~89% | [5] |

| Product Purity | >98% |

Part 2: Reduction to this compound

With the key precursor, 2,6-dichloroisonicotinic acid, in hand, the final step is the reduction of the carboxylic acid to a primary alcohol.

Strategic Consideration: Direct vs. Indirect Reduction

Direct reduction of carboxylic acids requires harsh reducing agents like lithium aluminum hydride (LiAlH₄). While effective, LiAlH₄ is non-selective, pyrophoric, and requires strictly anhydrous ethereal solvents, complicating scale-up. A more prudent and industrially viable strategy involves a two-step sequence:

-

Esterification: Convert the carboxylic acid to its corresponding alkyl (e.g., methyl or ethyl) ester. This is a standard transformation, often achieved via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or by forming the acid chloride with thionyl chloride (SOCl₂) followed by quenching with the alcohol.[8]

-

Ester Reduction: The resulting ester is significantly more susceptible to reduction by milder, more selective, and safer reducing agents.

Sodium borohydride (NaBH₄) is an ideal choice for this ester reduction.[2] It is a cost-effective, stable solid that can be handled safely in air and used in protic solvents like methanol or ethanol. Its selectivity profile is excellent; it readily reduces aldehydes, ketones, and esters but will not reduce the pyridine ring or displace the chloro substituents under standard conditions.[9]

Experimental Protocol: Reduction of Alkyl 2,6-Dichloroisonicotinate

This protocol is designed based on a patented procedure and general principles of sodium borohydride reductions.[1][2]

Caption: Experimental workflow for the final reduction step.

-

Reactor Setup: Charge a reaction vessel with alkyl 2,6-dichloroisonicotinate (1.0 eq) and methanol (5-10 mL per gram of ester). Stir until all solids are dissolved.

-

Cooling: Place the vessel in an ice-water bath and cool the solution to between -5°C and 5°C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (0.7-1.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous bubbling (hydrogen evolution) may be observed.[10]

-

Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to the reaction mixture to quench the excess NaBH₄ and decompose the borate ester complexes. Maintain cooling during this process.

-

Isolation and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield this compound as a white crystalline solid.

Data Summary: Reduction

| Parameter | Value | Reference |

| Starting Material | Alkyl 2,6-dichloroisonicotinate | [2] |

| Key Reagent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Methanol | [1][2] |

| Temperature | -5°C to 30°C (0-5°C preferred) | [2] |

| Stoichiometry (NaBH₄) | 0.7 - 1.0 molar equivalents | [2] |

| Product | This compound | [2] |

Field Perspective on Alternative Pathways: The Grignard Approach

As scientists, it is incumbent upon us to consider alternative synthetic disconnections. One theoretical route to a primary alcohol is the reaction of a Grignard reagent with formaldehyde.[11][12]

Caption: A theoretical Grignard-based synthesis route.

This approach would involve forming a Grignard reagent at the C4 position of a 2,6-dichloropyridine ring, likely starting from 2,6-dichloro-4-iodopyridine, and subsequently reacting this organometallic species with formaldehyde.

Causality and Trustworthiness Analysis: While chemically sound on paper, this route presents significant practical challenges. Grignard reagents are notoriously strong bases and can be difficult to form on electron-deficient heterocyclic rings.[13] Furthermore, the stability of such a reagent would be a concern. The reduction pathway detailed above is superior due to its use of stable, well-behaved intermediates, safer reagents, and a more predictable and scalable reaction profile, making it the trustworthy choice for reliable production.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from citrazinic acid. The key transformations—exhaustive chlorination with phosphorus oxychloride followed by the selective reduction of an intermediate ester with sodium borohydride—are robust, high-yielding, and amenable to scale-up. This pathway exemplifies a common strategy in medicinal and process chemistry: leveraging stable starting materials and employing selective, reliable reagents to construct valuable, functionalized intermediates for the advancement of pharmaceutical and agrochemical research.

References

- CN103804287B. (2016). A kind of preparation method of 2-chloroisonicotinic acid. Google Patents.

-

SciSpace. (n.d.). Citrazinic acid. Retrieved January 30, 2026, from [Link]

- JP2003055348A. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol. Google Patents.

-

Kaiser, N. E., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. National Institutes of Health. Retrieved from [Link]

- WO2000006547A1. (2000). Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.

-

Undheim, K., & Benneche, T. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]

-

Scribd. (n.d.). Sodium Borohydride Reduction Final v2x. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Dong, Z., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

-

Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]

-

CHM2210. (2020, April 14). Chapter 10 Problem Solving Question Grignard Reagents. YouTube. Retrieved from [Link]

- ES2203361T3. (2004). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.

-

Allen. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields. Retrieved January 30, 2026, from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. odinity.com [odinity.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields [allen.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Strategic Utilization of 2,6-Dichloropyridine-4-methanol in Organic Synthesis

[1]

Executive Summary

2,6-Dichloropyridine-4-methanol (2,6-DCPM) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three active sites: two electrophilic chlorine atoms at the ortho positions (C2, C6) and a nucleophilic hydroxymethyl handle at the para position (C4).

This application note details the strategic deployment of 2,6-DCPM in drug discovery. Unlike simple pyridines, 2,6-DCPM allows for the rapid construction of 2,4,6-trisubstituted pyridine cores , a motif frequently found in kinase inhibitors, antifungals (e.g., Liranaftate), and agrochemicals.

Key Applications

-

Linker Synthesis: Conversion of the C4-alcohol to an alkyl halide for attaching the pyridine ring to pharmacophores.

-

Core Scaffold Construction: Sequential

and cross-coupling reactions to create non-symmetrical pyridine cores. -

Reductive Amination Precursor: Controlled oxidation to 2,6-dichloropyridine-4-carboxaldehyde.

Chemical Profile & Reactivity Analysis

Physicochemical Properties

| Property | Data | Note |

| CAS Number | 101990-69-6 | |

| Molecular Weight | 178.02 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 86–89 °C | Handle as a solid; easy to weigh. |

| Solubility | MeOH, EtOH, DMSO, DCM | Poor solubility in non-polar alkanes. |

| Acidity (pKa) | ~13 (Alcohol), ~2 (Pyridine H+) | Pyridine N is weakly basic due to Cl EWGs. |

Reactivity Triad

The molecule possesses three distinct reactive vectors. The symmetry of the C2 and C6 chlorines allows for controlled mono-functionalization, while the C4 alcohol serves as an independent anchor.

Figure 1: Orthogonal reactivity map of this compound.

Application Protocols

Protocol A: C4-Activation (Synthesis of Linkers)

Objective: Convert the hydroxymethyl group into a chloromethyl group to create a potent electrophile for alkylation. Target Molecule: 2,6-Dichloro-4-(chloromethyl)pyridine (Hydrochloride salt). Context: This intermediate is critical when "hanging" the pyridine ring off a nitrogen or oxygen atom of another scaffold.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

-

Reagent Addition: Cool to 0 °C. Add Thionyl Chloride (

) (1.5 equiv) dropwise over 15 minutes.-

Note: The addition is exothermic. Maintain temperature < 10 °C to prevent side reactions.

-

-

Reaction: Remove ice bath and reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] The alcohol spot (

) should disappear, replaced by a less polar chloride spot ( -

Workup:

-

Evaporate volatiles under reduced pressure.

-

Crucial Step: Co-evaporate with toluene (2x) to remove residual

and HCl.

-

-

Isolation: The product often solidifies as the hydrochloride salt. It can be used directly in the next step (alkylation) without further purification.

Protocol B: Controlled Diversification

Objective: Selectively displace one chlorine atom with an amine nucleophile while preserving the C4-alcohol and the second chlorine. Challenge: Preventing bis-substitution (displacing both chlorines). Solution: Use stoichiometric control and thermal regulation. The C4-methanol group is electron-donating (via induction/resonance), which slightly deactivates the ring compared to 2,6-dichloropyridine, aiding selectivity.

Step-by-Step Methodology:

-

Stoichiometry: 2,6-DCPM (1.0 equiv), Amine (1.05 equiv), DIPEA (2.5 equiv).

-

Why DIPEA? Non-nucleophilic base prevents competition with the amine.

-

-

Solvent: n-Butanol or DMSO.

-

Note: n-Butanol allows for high-temperature reflux (118 °C) which is often required for deactivated pyridines.

-

-

Procedure:

-

Dissolve 2,6-DCPM in n-Butanol (5 mL/mmol).

-

Add DIPEA followed by the amine.

-

Heat to 100–110 °C. Monitor closely by LCMS.

-

Timepoint: Reaction is typically slower (12–24h) due to the electron-rich nature of the alcohol substituent.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO/Butanol.

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography is usually required to separate the mono-substituted product from trace bis-substituted byproducts.

Protocol C: Oxidation to Aldehyde (Swern Conditions)

Objective: Generate 2,6-dichloropyridine-4-carboxaldehyde for reductive amination. Mechanism: Swern oxidation is preferred over PCC/Jones to avoid over-oxidation to the carboxylic acid and to simplify purification.

Step-by-Step Methodology:

-

Activation: To a solution of Oxalyl Chloride (1.1 equiv) in dry DCM at -78 °C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Addition: Add a solution of 2,6-DCPM (1.0 equiv) in DCM dropwise to the cold mixture. Stir for 30 min at -78 °C.

-

Termination: Add Triethylamine (

) (5.0 equiv). The solution will turn cloudy. -

Warming: Allow the reaction to warm to Room Temperature over 1 hour.

-

Quench: Pour into saturated

solution. Extract with DCM.[2] -

Stability Note: The resulting aldehyde is reactive.[4] It is best stored under inert atmosphere at -20 °C or used immediately in reductive aminations.

Strategic Workflow Diagram

This diagram illustrates how to build a complex drug scaffold starting from 2,6-DCPM, utilizing the protocols described above.

Figure 2: Divergent synthesis pathways from the 2,6-DCPM building block.

Handling & Safety Information

-

Toxicity: Like most halogenated pyridines, 2,6-DCPM is an irritant and potentially toxic if ingested.

-

Alkyl Halide Danger: If converting to 2,6-dichloro-4-(chloromethyl)pyridine (Protocol A), treat the product as a potent alkylating agent (potential mutagen). Double-glove and use a fume hood.

-

Storage: Store the alcohol at 2–8 °C. It is stable for years if kept dry. The aldehyde derivative is unstable and prone to air oxidation (to carboxylic acid).

References

-

Biosynth. (n.d.). This compound Product Page. Retrieved from

-

Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol (JP2003055348A). Retrieved from

-

Google Patents. (2015). Synthesis method of 2,6-dichloropyridine (CN104478794A). Retrieved from

-

BenchChem. (2025). Comparative Analysis of Reactivity: 2,4- vs 2,6-Dichloropyridine. Retrieved from

-